![molecular formula C6H3BrClNO3 B2690092 4-Bromo-2-chloro-5-nitrophenol CAS No. 2091684-77-2](/img/structure/B2690092.png)
4-Bromo-2-chloro-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has a molecular weight of 252.45 .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-5-nitrophenol involves several steps. For the amine derived from the methyl ether of 4-Chloro-2-nitrophenol, the preferred route is methoxylation of 2,5-dichloronitrobenzene followed by reduction . 2-amino-4-chlorophenol reacts with phosgene to give 5-chlorobenzoxolinone which nitrates to the 6-nitro compound; the latter undergoes alkaline hydrolysis to 2-amino-4-chloro-5-nitrophenol .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-nitrophenol can be represented by the InChI code:1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-5-nitrophenol is a solid powder . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Chemical Synthesis
4-Bromo-2-chloro-5-nitrophenol can be used as a starting material in various chemical reactions. For instance, it can be used in the Suzuki coupling with boronic acid .
Electrochemical Studies
Nitrophenols like 4-Bromo-2-chloro-5-nitrophenol can be used in electrochemical studies. For example, the reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol has been studied using classical polarography .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is known that nitrophenols, in general, can undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .
Biochemical Pathways
It is known that similar compounds, such as 2-chloro-4-nitrophenol, are degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the substitution of one of the substituents in the aromatic ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitrophenol . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFGQQDSZARNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-nitrophenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.